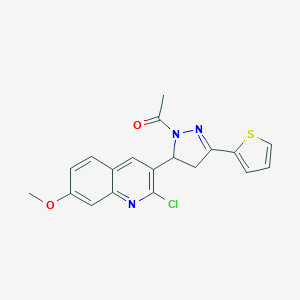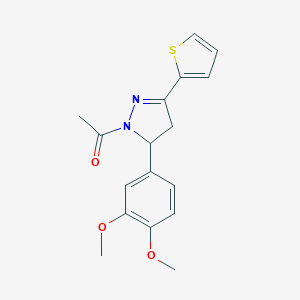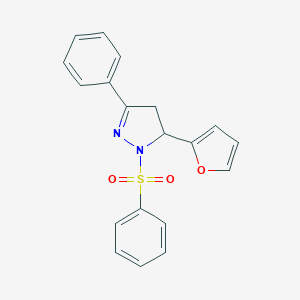
5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one, also known as MOB, is a synthetic compound that has been extensively used in scientific research. MOB is a benzoxazole derivative and has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one is not fully understood. However, it has been suggested that 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one exerts its biological activities by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation in vitro and in vivo. 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one has also been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one in lab experiments is its ability to exhibit multiple biological activities. This makes it a valuable tool for studying various disease pathways. However, one of the limitations of using 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one research. One direction is to investigate its potential as a therapeutic agent for various diseases such as inflammation, cancer, and diabetes. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to optimize the synthesis method of 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one and improve its solubility for in vivo experiments.
Conclusion:
In conclusion, 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one is a synthetic compound that has been extensively studied for its various biological activities. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has potential as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and optimize its synthesis method for in vivo experiments.
Méthodes De Synthèse
The synthesis of 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one involves the reaction of 5-methyl-3-hydroxy-3H-benzoxazole-2-one with 2-chloroethyl o-tolyl ether in the presence of sodium hydride. The reaction is carried out in a solvent mixture of dimethylformamide and tetrahydrofuran. The yield of 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one obtained from this reaction is around 70%.
Applications De Recherche Scientifique
5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to have anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propriétés
IUPAC Name |
5-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-7-8-16-14(11-12)18(17(19)21-16)9-10-20-15-6-4-3-5-13(15)2/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQBXVYDEHLQKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-tert-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B488496.png)

![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B488502.png)
![N-[2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B488504.png)
![2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline](/img/structure/B488519.png)

![2-chloro-6-methyl-3-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B488521.png)






